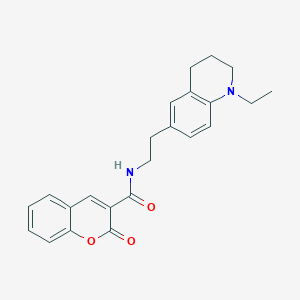

![molecular formula C13H21N3O4S2 B2965326 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide CAS No. 2034334-52-4](/img/structure/B2965326.png)

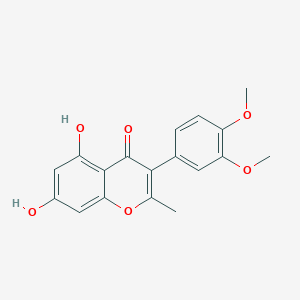

2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from simple, readily available compounds. The choice of reactions and conditions depends on the functional groups present in the target molecule .Molecular Structure Analysis

The molecular structure of organic compounds is often determined using spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of a compound is largely determined by its functional groups. For example, amines can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental procedures .Aplicaciones Científicas De Investigación

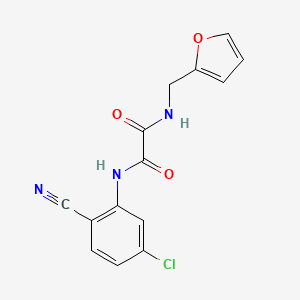

Antimicrobial and Antiproliferative Agents

- Sulfonamide Derivatives as Antimicrobial and Antiproliferative Agents : A study described the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives exhibiting significant cytotoxic activity against lung (A-549) and liver (HepG2) cancer cell lines, and antimicrobial activities. These compounds were synthesized starting from 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, highlighting the potential of sulfonamide derivatives in developing effective antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).

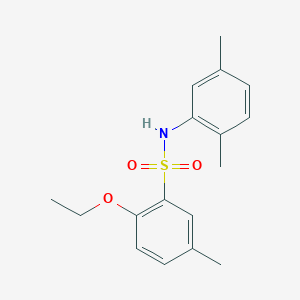

Synthesis and Chemical Reactions

Synthesis of Novel Sulfonamides : Research on the preparation of 1,2,4-thiadiazinane 1,1-dioxides from β-aminoethane sulfonamides showcases the versatility of sulfonamides in chemical synthesis, involving reactions such as Michael addition and sulfur(vi) fluoride exchange (SuFEx) (Khumalo et al., 2018).

Cyclic Sulfonamides Synthesis : The thermal Diels-Alder reaction of triene derivatives led to the synthesis of novel cyclic sulfonamides, which are of interest due to their structural uniqueness and potential biological activities (Greig et al., 2001).

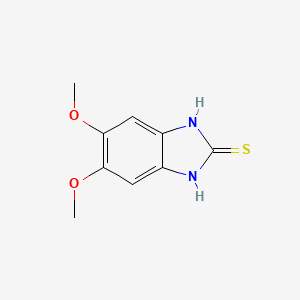

Photochromic and Photodynamic Properties

- Fluorescent Photochromic Fulgides : Oxidation of the cyclic sulfide group in specific sulfonamide derivatives resulted in new photochromic fulgides with photomodulated fluorescence properties, indicating potential applications in photodynamic therapy and materials science (Rybalkin et al., 2016).

Drug Metabolism and Biocatalysis

- Biocatalysis in Drug Metabolism : A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis emphasizes the role of sulfonamide compounds in medicinal chemistry and drug development processes (Zmijewski et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S2/c1-11(2)10-21(17,18)14-8-9-16-13-7-5-4-6-12(13)15(3)22(16,19)20/h4-7,11,14H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBGRWUZZKVDSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Tert-butyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2965248.png)

![4,4-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2965249.png)

![1-(2-aminoethyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2965251.png)

![2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2965255.png)

![Methyl (E)-4-[1-(1-benzylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2965260.png)